N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide
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Overview
Description
“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide” is an organic compound that contains a benzamide group, a pyridine ring, and a fluorophenoxy group. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyridine ring with a cyclopropyl group, and a fluorophenoxy group. The exact arrangement of these groups would depend on the specific synthesis process .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its reactivity.Scientific Research Applications
Pharmacokinetics and Tissue Distribution
- A study focused on the pharmacokinetics and metabolism of IN-1130, a novel ALK5 inhibitor, demonstrating its potential as an oral anti-fibrotic drug. This research highlights the importance of understanding drug distribution and metabolism in developing effective therapies for fibrosis and metastatic cancers (Kim et al., 2008).
Receptor Targeting for Neurological Applications
- Research on radioiodinated ligands targeting serotonin-5HT2-receptors suggests potential for developing tracers for γ-emission tomography, offering insights into receptor targeting and imaging technologies for neurological studies (Mertens et al., 1994).
Chemical Synthesis and Characterization
- The synthesis and characterization of N-(cyano(naphthalen-1-yl)methyl)benzamides, which exhibit colorimetric sensing of fluoride anions, demonstrate the application of benzamide derivatives in developing sensors and probes for chemical detection (Younes et al., 2020).
Drug Development for Cancer Treatment
- A study on the development of novel anaplastic lymphoma kinase inhibitors highlights the process of drug discovery and optimization, emphasizing the balance between potency and stability in the development of cancer therapeutics (Teffera et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and potential uses. Without specific data, it’s difficult to provide a detailed safety analysis.
Future Directions
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-19-6-8-20(9-7-19)27-21-3-1-2-17(11-21)22(26)25-13-15-10-18(14-24-12-15)16-4-5-16/h1-3,6-12,14,16H,4-5,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAJSELYFJMZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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